molecular formula C12H15N3 B13980478 4-Benzylpiperazine-2-carbonitrile

4-Benzylpiperazine-2-carbonitrile

Cat. No.: B13980478
M. Wt: 201.27 g/mol
InChI Key: HOQNOUJYLRJWCM-UHFFFAOYSA-N
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Description

4-Benzylpiperazine-2-carbonitrile is a chemical compound belonging to the piperazine family Piperazines are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

The synthesis of 4-Benzylpiperazine-2-carbonitrile typically involves a multi-step process. One common method includes the following steps:

    Benzylation of Piperazine: The initial step involves the benzylation of piperazine.

    Formation of Carbonitrile Group:

Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity. The use of catalysts and controlled reaction environments can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

4-Benzylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems.

    Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

    Industry: In the industrial sector, 4-Benzylpiperazine-2-carbonitrile is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction leads to the modulation of neurotransmitter levels in the brain, resulting in various pharmacological effects . The compound’s ability to inhibit certain enzymes and receptors is also being studied to understand its therapeutic potential .

Comparison with Similar Compounds

4-Benzylpiperazine-2-carbonitrile can be compared with other piperazine derivatives such as:

    1-Benzylpiperazine: Known for its stimulant properties, 1-Benzylpiperazine is often used as a recreational drug.

    Phenylpiperazine: This compound is another piperazine derivative with distinct pharmacological properties.

    Ephedrine: Although not a piperazine derivative, ephedrine is often compared with piperazines due to its stimulant effects.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

4-benzylpiperazine-2-carbonitrile

InChI

InChI=1S/C12H15N3/c13-8-12-10-15(7-6-14-12)9-11-4-2-1-3-5-11/h1-5,12,14H,6-7,9-10H2

InChI Key

HOQNOUJYLRJWCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C#N)CC2=CC=CC=C2

Origin of Product

United States

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